(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Overview
Description
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate is a specialized chemical compound used primarily in the field of bioconjugation. It contains two maleimide groups, a lysine residue, a polyethylene glycol (PEG) spacer, and a tetrafluorophenyl (TFP) ester. This compound is known for its ability to form stable thiolester bonds with thiol groups and react with primary amine groups, making it a versatile tool in various scientific applications .
Preparation Methods
The synthesis of (2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate typically involves multi-step organic synthesis techniques. The process begins with the polymerization of ethylene oxide to create the PEG linker. This is followed by functionalization to introduce reactive end groups. The lysine residue and TFP ester are then chemically synthesized and attached to the PEG linker. The final product is obtained through a series of purification steps to ensure high purity and yield .
Chemical Reactions Analysis
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate undergoes several types of chemical reactions:
Substitution Reactions: The TFP ester reacts with primary amine groups to form stable amide bonds.
Addition Reactions: The maleimide groups react with thiol groups to form thiolester bonds.
Hydrolysis: The TFP ester is less susceptible to hydrolysis compared to NHS ester, making it more stable in aqueous environments
Common reagents used in these reactions include primary amines, thiol-containing compounds, and various solvents. The major products formed are amide and thiolester bonds, which are crucial for bioconjugation applications .
Scientific Research Applications
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate has a wide range of scientific research applications:
Chemistry: Used as a crosslinker in the synthesis of complex molecules.
Biology: Facilitates the conjugation of proteins, peptides, and other biomolecules.
Medicine: Employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Utilized in the production of advanced materials and nanotechnology .
Mechanism of Action
The mechanism of action of (2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate involves the formation of stable linkages between the drug and the antibody. The maleimide groups react with thiol groups on the antibody, while the TFP ester reacts with primary amine groups on the drug. This ensures efficient and selective delivery of the payload to the target site, minimizing systemic toxicity .
Comparison with Similar Compounds
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate is unique due to its combination of maleimide and TFP ester groups, which provide stability and reactivity. Similar compounds include:
Bis-MAL-Lysine-dPEG4-TFP ester: Contains a similar PEG spacer but with different functional groups.
Bis-Mal-Lysine-PEG4-NHS ester: Uses NHS ester instead of TFP ester, which is more susceptible to hydrolysis.
These compounds share similar applications but differ in their stability and reactivity, making this compound a preferred choice for certain applications .
Properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H45F4N5O13/c38-24-23-25(39)35(41)36(34(24)40)59-33(53)10-15-55-17-19-57-21-22-58-20-18-56-16-12-43-37(54)26(44-28(48)9-14-46-31(51)6-7-32(46)52)3-1-2-11-42-27(47)8-13-45-29(49)4-5-30(45)50/h4-7,23,26H,1-3,8-22H2,(H,42,47)(H,43,54)(H,44,48)/t26-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODWSCJQLAMMBN-SANMLTNESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCCCC(C(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)NC(=O)CCN3C(=O)C=CC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCCC[C@@H](C(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)NC(=O)CCN3C(=O)C=CC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H45F4N5O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901098283 | |
Record name | 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester, (18S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901098283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
843.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1426164-53-5 | |
Record name | 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester, (18S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1426164-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester, (18S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901098283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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